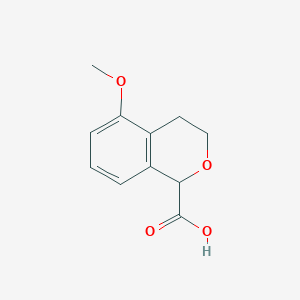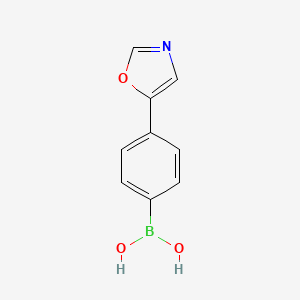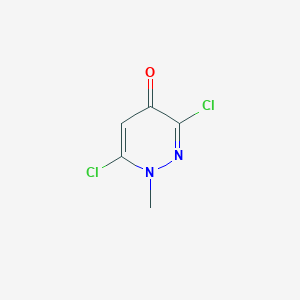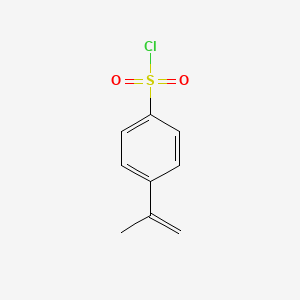
3-Methyl-1-(m-tolyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 3-methyl-1-(3-methylphenyl)-: is an organic compound characterized by its unique structure, which includes a butenone backbone with methyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenone moiety is replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of various functionalized compounds.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound could potentially be explored for their biological activity, including antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound may be used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other chemical transformations.
Mécanisme D'action
The mechanism of action for 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- in chemical reactions involves the interaction of its electrophilic carbonyl group with various nucleophiles. This interaction leads to the formation of new bonds and the transformation of the compound into different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 3-Buten-2-one, 3-methyl-
- 2-Methyl-3-buten-1-ol
- 3-Methyl-3-buten-2-one
Comparison: Compared to similar compounds, 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. For instance, the presence of the phenyl group can influence the compound’s stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-methyl-1-(3-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-9(2)7-12(13)11-6-4-5-10(3)8-11/h4-8H,1-3H3 |
Clé InChI |
UZIXDXDDZYAJBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
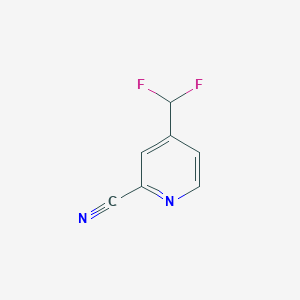
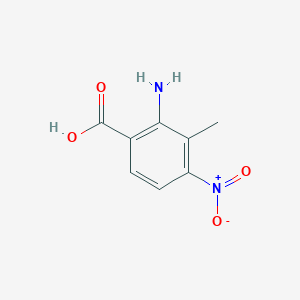
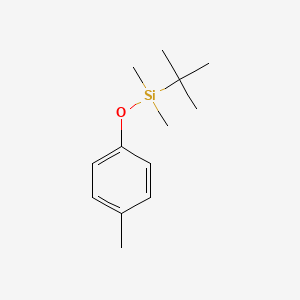
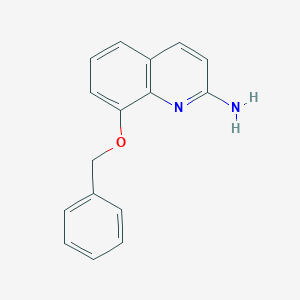
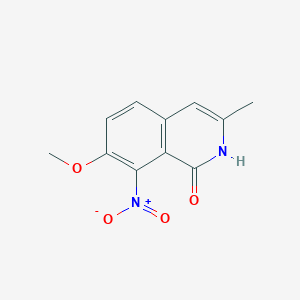

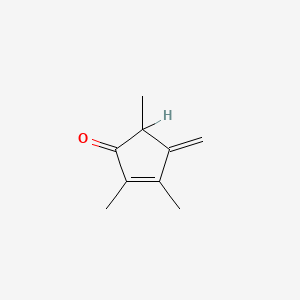
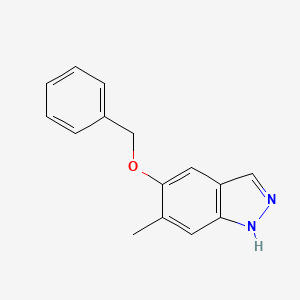
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
